molecular formula C6H9IO2 B6211352 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane CAS No. 2742656-77-3

1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane

Cat. No.: B6211352
CAS No.: 2742656-77-3
M. Wt: 240
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Description

1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by the presence of an iodomethyl group attached to a dioxabicycloheptane ring system. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various fields of scientific research, including organic synthesis and medicinal chemistry.

Properties

CAS No.

2742656-77-3

Molecular Formula

C6H9IO2

Molecular Weight

240

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction between furan and an olefinic or acetylenic dienophile, followed by subsequent functionalization steps. For instance, the reaction of furan with maleic anhydride yields a bicyclic intermediate, which can then be subjected to iodomethylation using reagents like iodomethane and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale Diels-Alder reactions followed by efficient purification processes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: 1-(Hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane.

    Oxidation: 1-(Formylmethyl)-2,5-dioxabicyclo[2.2.1]heptane.

    Reduction: 1-(Methyl)-2,5-dioxabicyclo[2.2.1]heptane.

Scientific Research Applications

1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2,5-dioxabicyclo[2.2.1]heptane
  • 1-(Chloromethyl)-2,5-dioxabicyclo[2.2.1]heptane
  • 1-(Hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptane

Comparison

Compared to its bromomethyl and chloromethyl analogs, 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is more reactive due to the weaker carbon-iodine bond, which facilitates nucleophilic substitution reactions. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the compound’s unique bicyclic structure imparts rigidity and specific stereochemical properties, which can be advantageous in the synthesis of stereochemically complex molecules.

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